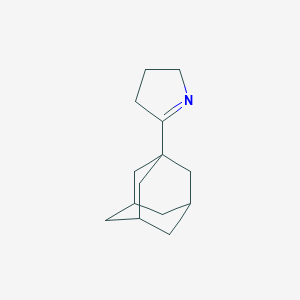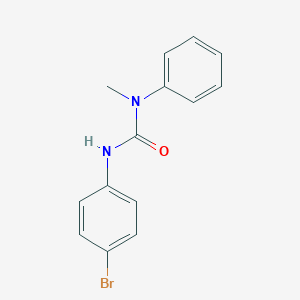
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-, also known as BPU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. BPU has been shown to exhibit anti-tumor activity in various cancer cell lines, making it a promising candidate for cancer therapy.
作用机制
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits PKC by binding to the enzyme's regulatory domain, which prevents its activation by phospholipids and other activators. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- leads to the induction of apoptosis in cancer cells, which is a programmed cell death process that is essential for maintaining tissue homeostasis.
生化和生理效应
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It inhibits PKC activity, which leads to the induction of apoptosis in cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-1β, which are involved in the pathogenesis of many inflammatory diseases. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- inhibits angiogenesis, which is the process of new blood vessel formation, by blocking the activation of vascular endothelial growth factor (VEGF) receptor.
实验室实验的优点和局限性
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has several advantages for lab experiments. It is a potent inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is also relatively stable and has a long shelf life, which makes it easy to handle and store. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has some limitations as well. It has poor solubility in water, which can make it difficult to prepare stock solutions. In addition, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- can exhibit non-specific binding to other proteins, which can lead to false-positive results in some assays.
未来方向
There are several future directions for research on Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl-. One area of interest is the development of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of PKC in various disease states, including cancer, inflammation, and cardiovascular disease. Finally, the use of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- as a therapeutic agent in preclinical and clinical studies is an exciting area of research that holds great promise for the treatment of cancer and other diseases.
Conclusion:
In conclusion, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a potent inhibitor of PKC that has been extensively studied for its anti-cancer properties. It exhibits a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- also has some limitations, and there are several future directions for research on this compound. Overall, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- is a valuable tool for studying the role of PKC in various cellular processes and holds great promise for the treatment of cancer and other diseases.
合成方法
The synthesis of Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- involves the reaction of 4-bromobenzaldehyde with N-methyl-N-phenylurea in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, followed by an intramolecular cyclization to form the final product.
科学研究应用
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- exerts its anti-tumor effects by inhibiting PKC, which is overexpressed in many cancer cells. In addition to its anti-cancer properties, Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- has also been shown to exhibit anti-inflammatory and anti-angiogenic effects.
属性
CAS 编号 |
77585-87-6 |
|---|---|
产品名称 |
Urea, N'-(4-bromophenyl)-N-methyl-N-phenyl- |
分子式 |
C14H13BrN2O |
分子量 |
305.17 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H13BrN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) |
InChI 键 |
PUKRAPYHYPKWAP-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
规范 SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
其他 CAS 编号 |
77585-87-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



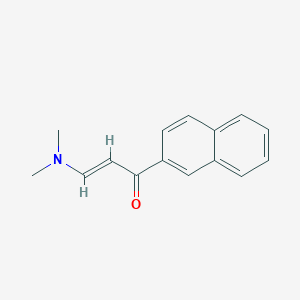
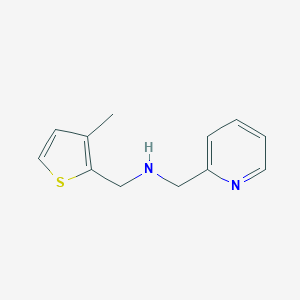
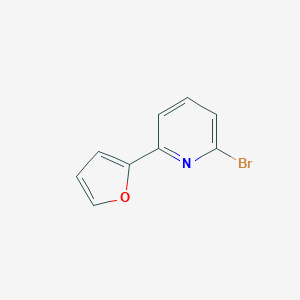
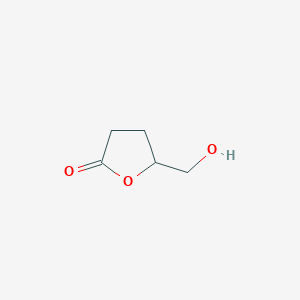
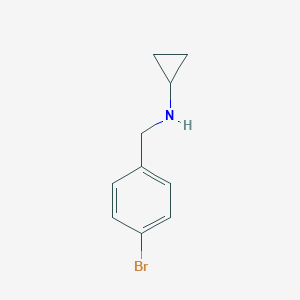
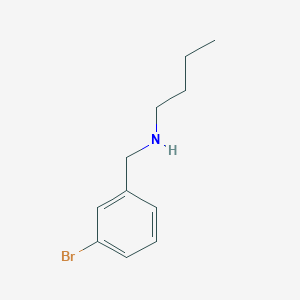
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)
![3-[(4-Bromobenzyl)amino]-1-propanol](/img/structure/B183686.png)
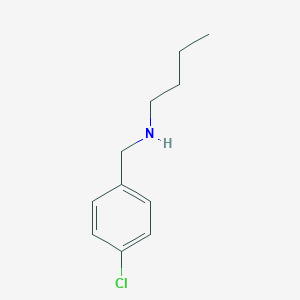
![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)
